Cas no 37535-51-6 ((2S)-2-amino-3-(2-pyridyl)propanoic acid)

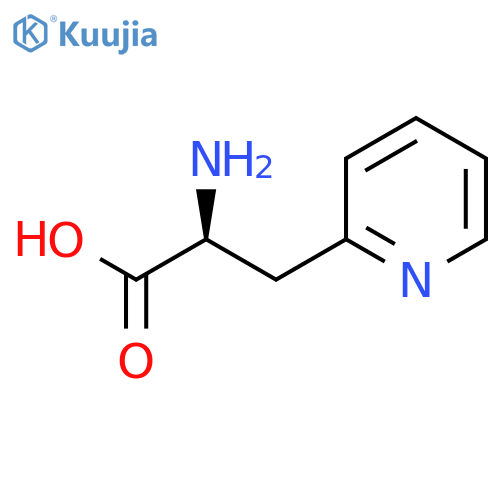

37535-51-6 structure

商品名:(2S)-2-amino-3-(2-pyridyl)propanoic acid

(2S)-2-amino-3-(2-pyridyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-Pyridyl)-alanine

- (S)-2-Amino-3-(2-pyridyl)propionic acid

- H-2-Pal-OH

- L-3-(2-Pyridyl)-alanine

- (S)-Pyridylalanine

- 3-(2-Pyridyl)-L-alanine

- H-2-Pal-OH.2HCl

- H-Ala(2-pyrideyl)-OH.2Hcl

- H-L-2Pal-OH*2HCl

- H-β-(2-Pyridyl)-Ala-OH

- (2R)-2-ammonio-3-pyridin-2-ylpropanoate

- 3-pyridin-2-yl-L-alanine

- L-2-Pyridylalanine

- L-2-Pyridylalanine (H-L-2Pal-OH)

- 3-(2-Pyridyl)-L-alanine, >=98.0% (TLC)

- H-Ala(2-Pyri)-OH

- BDBM50463195

- A50237

- 2'-Pyridyl-L-Ala

- HY-W005897

- DTXSID70958620

- 2-Aza-L-phenylalanine

- (2S)-2-amino-3-(pyridin-2-yl)propanoic acid

- CHEMBL4243343

- (2S)-2-amino-3-pyridin-2-ylpropanoic acid

- AM83719

- Beta-(2-pyridyl)-dl-alanine

- (S)-2-Amino-3-(pyridin-2-yl)propanoic acid

- DS-15138

- 3-PYRIDIN-2-YLALANINE

- PDRJLZDUOULRHE-ZETCQYMHSA-N

- CS-W005897

- AC-5878

- AKOS015891614

- (2S)-2-Azaniumyl-3-pyridin-2-ylpropanoate

- EN300-77282

- MFCD00237827

- 37535-51-6

- SCHEMBL126509

- (2S)-2-amino-3-(2-pyridyl)propanoic acid

- alanine, beta-(2-pyridyl)-

- DB-038222

-

- MDL: MFCD00237827

- インチ: 1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1

- InChIKey: PDRJLZDUOULRHE-ZETCQYMHSA-N

- ほほえんだ: OC([C@H](CC1C=CC=CN=1)N)=O

計算された属性

- せいみつぶんしりょう: 166.0743

- どういたいしつりょう: 166.074

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -2.4

- トポロジー分子極性表面積: 76.2

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 322.4℃ at 760 mmHg

- フラッシュポイント: 148.8±25.1 °C

- 屈折率: 1.581

- PSA: 76.21

- LogP: 0.73630

(2S)-2-amino-3-(2-pyridyl)propanoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

-

危険物標識:

- ちょぞうじょうけん:室温貯蔵

(2S)-2-amino-3-(2-pyridyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-77282-2.5g |

(2S)-2-amino-3-(pyridin-2-yl)propanoic acid |

37535-51-6 | 2.5g |

$94.0 | 2023-02-12 | ||

| Enamine | EN300-77282-5.0g |

(2S)-2-amino-3-(pyridin-2-yl)propanoic acid |

37535-51-6 | 5.0g |

$174.0 | 2023-02-12 | ||

| eNovation Chemicals LLC | D487085-1g |

3-(2-Pyridyl)-L-alanine |

37535-51-6 | 97% | 1g |

$160 | 2024-05-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H89910-1g |

H-2-Pal-OH |

37535-51-6 | 97% | 1g |

¥244.0 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0007-5G |

(2S)-2-amino-3-(2-pyridyl)propanoic acid |

37535-51-6 | 95% | 5g |

¥ 792.00 | 2023-04-13 | |

| TRC | S143805-50mg |

(2S)-2-Azaniumyl-3-pyridin-2-ylpropanoate |

37535-51-6 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | S143805-100mg |

(2S)-2-Azaniumyl-3-pyridin-2-ylpropanoate |

37535-51-6 | 100mg |

$ 65.00 | 2022-06-03 | ||

| TRC | S143805-500mg |

(2S)-2-Azaniumyl-3-pyridin-2-ylpropanoate |

37535-51-6 | 500mg |

$ 115.00 | 2022-06-03 | ||

| Chemenu | CM100687-100g |

L-3-(2-Pyridyl)-alanine |

37535-51-6 | 97% | 100g |

$1440 | 2021-06-09 | |

| Enamine | EN300-77282-0.05g |

(2S)-2-amino-3-(pyridin-2-yl)propanoic acid |

37535-51-6 | 0.05g |

$19.0 | 2023-02-12 |

(2S)-2-amino-3-(2-pyridyl)propanoic acid 関連文献

-

Maciej Wojta?,Anna G?gor,Andrei L. Kholkin J. Mater. Chem. C 2016 4 7622

-

Jeremy R. Lohman,Sheng-Xiong Huang,Geoffrey P. Horsman,Paul E. Dilfer,Tingting Huang,Yihua Chen,Evelyn Wendt-Pienkowski,Ben Shen Mol. BioSyst. 2013 9 478

-

Matt J. Jaremko,Tony D. Davis,Joshua C. Corpuz,Michael D. Burkart Nat. Prod. Rep. 2020 37 355

37535-51-6 ((2S)-2-amino-3-(2-pyridyl)propanoic acid) 関連製品

- 3078-36-2(2-Amino-3-(1H-pyrrol-2-yl)propanoic acid)

- 37535-52-7((2R)-2-amino-3-(2-pyridyl)propanoic acid)

- 17407-39-5(Beta-(2-pyridyl)-dl-alanine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37535-51-6)(2S)-2-amino-3-(2-pyridyl)propanoic acid

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):198.0/238.0/595.0